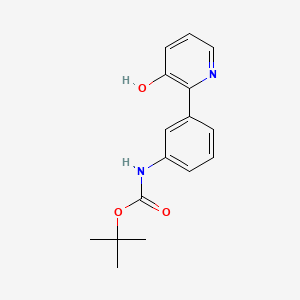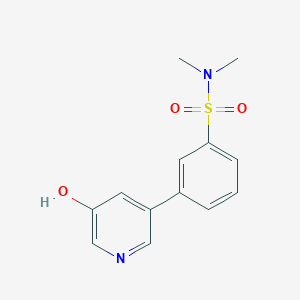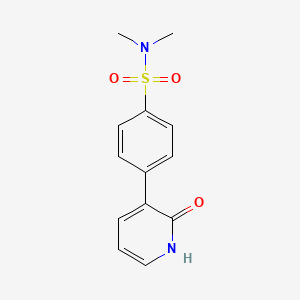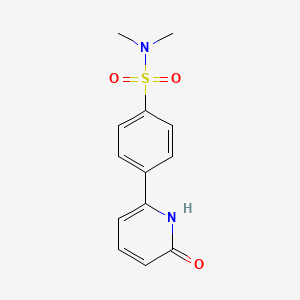
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-BOC-Aminophenyl)-3-hydroxypyridine (3-BOC-APHP) is an organic compound that has become increasingly popular in recent years due to its versatile synthetic applications. This compound is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure. It has been used in a variety of scientific research applications, including as an intermediate for the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe.
科学的研究の応用
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used as an intermediate for the synthesis of other compounds, such as peptoids, peptidomimetics, and polymers. It has also been used as an inhibitor of enzymes, such as proteases and kinases. In addition, 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been used as a fluorescent probe for the detection of proteins, nucleic acids, and other biological molecules.
作用機序
The mechanism of action of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is not fully understood. It is believed that the compound binds to the active site of the enzyme, which prevents the enzyme from catalyzing the desired reaction. It is also believed that the tert-butyl group of the compound helps to stabilize the binding of the compound to the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% are not fully understood. It is believed that the compound has an inhibitory effect on the activity of enzymes, and it has been shown to inhibit the activity of proteases, kinases, and other enzymes. In addition, the compound has been shown to have a fluorescent effect, which can be used for the detection of proteins, nucleic acids, and other biological molecules.
実験室実験の利点と制限
The main advantage of using 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in lab experiments is its high purity (95%). This allows for the compound to be used in a variety of scientific research applications, such as for the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe. However, one limitation of using 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is that it is not a very stable compound, and it can be degraded over time.
将来の方向性
There are a variety of potential future directions for the use of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in scientific research. One potential direction is to use the compound as a drug delivery system. Another potential direction is to use the compound as a fluorescent probe for the detection of proteins, nucleic acids, and other biological molecules in living cells. Additionally, the compound could be used to develop new inhibitors of enzymes, such as proteases and kinases. Finally, the compound could be used to develop new synthetic methods for the synthesis of other compounds, such as peptoids and peptidomimetics.
合成法
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-amino-2-hydroxypyridine with tert-butyl chloroformate in the presence of triethylamine and acetonitrile as solvent. This reaction yields 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in a high yield. The second step involves the removal of the tert-butyl group from the compound using aqueous sodium hydroxide. The resulting product is the desired 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, with a purity of 95%.
特性
IUPAC Name |
tert-butyl N-[3-(3-hydroxypyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)14-13(19)8-5-9-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHMGHTYRKDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)

![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)
